N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide
Übersicht
Beschreibung
N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. The inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the disruption of various cellular processes, including DNA replication, cell cycle progression, and DNA damage response.
Wirkmechanismus
The mechanism of action of N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide involves the inhibition of NAE, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like protein that is involved in the regulation of various cellular processes, including DNA replication, cell cycle progression, and DNA damage response. The inhibition of NAE by this compound leads to the accumulation of NEDD8-conjugated proteins, which results in the disruption of various cellular processes, including DNA replication, cell cycle progression, and DNA damage response. This disruption leads to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells, which makes it a potential candidate for cancer therapy. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide is its potent inhibitory activity against NAE. This makes it a valuable tool for studying the role of NEDD8 in various cellular processes. However, one of the limitations of this compound is its potential toxicity in vivo. This compound has been shown to induce liver toxicity in animal models, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide. One potential direction is the development of more potent and selective NAE inhibitors. Another potential direction is the identification of biomarkers that can predict the response of cancer cells to this compound. In addition, the combination of this compound with other cancer therapies, such as chemotherapy and radiotherapy, should be further explored. Finally, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be investigated.
Wissenschaftliche Forschungsanwendungen
N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide has been extensively studied in the field of cancer research, and it has shown promising results in preclinical studies. This compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells. This compound has also been shown to induce cell death in cancer cells, which makes it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2IN2O2/c1-2-3-16(23)21-11-5-7-14(19)15(9-11)22-17(24)12-8-10(20)4-6-13(12)18/h4-9H,2-3H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRDLSLOWZMPBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.